molecular formula C14H8F3N3O2 B1331923 7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 712319-09-0

7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1331923
CAS No.: 712319-09-0
M. Wt: 307.23 g/mol
InChI Key: MGWMQXYPFYYFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H8F3N3O2 and its molecular weight is 307.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Biological Activity : A study by Liu et al. (2016) focused on synthesizing a compound structurally similar to the one . They investigated the biological activity of this compound, finding it to have effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).

  • Regioselective Synthesis : Drev et al. (2014) explored the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the regioselectivity of N-alkylation in these derivatives (Drev et al., 2014).

  • Angiotensin II Receptor Antagonists : A study by Shiota et al. (1999) reported on derivatives of pyrazolo[1,5-a]pyrimidine as potent angiotensin II receptor antagonists. They highlighted the importance of the methyl substituent at the 3-position for potent in vivo activity (Shiota et al., 1999).

  • Synthesis and Kinase Inhibition : Jismy et al. (2020) described the synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. They designed trifluoromethylated analogues of potent Pim1 kinase inhibitors (Jismy et al., 2020).

  • Synthesis and Antituberculosis Activity : Ju et al. (2015) synthesized diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate, a derivative of the compound , and found it to possess moderate antituberculosis activity (Ju et al., 2015).

  • Antimicrobial Activity : Abdallah and Elgemeie (2022) aimed to synthesize novel pyrazolo[1,5-a]pyrimidines and evaluate their antimicrobial activity. They found some of these compounds to be potent inhibitors of RNA polymerase and showed good antimicrobial activity (Abdallah & Elgemeie, 2022).

Properties

IUPAC Name

7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2/c15-8-3-1-7(2-4-8)10-5-11(12(16)17)20-13(19-10)9(6-18-20)14(21)22/h1-6,12H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWMQXYPFYYFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.